molecular formula C12H10N4OS2 B5786969 N~1~-(4-CYANOPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE

N~1~-(4-CYANOPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B5786969
M. Wt: 290.4 g/mol
InChI Key: WWVWDBVULHGAPJ-UHFFFAOYSA-N
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Description

N~1~-(4-CYANOPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-CYANOPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyanophenyl Group: This step may involve nucleophilic substitution reactions.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-CYANOPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N~1~-(4-CYANOPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N1-(4-CYANOPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-CYANOPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE: shares structural similarities with other thiadiazole derivatives and cyanophenyl compounds.

Uniqueness

    Unique Properties: The combination of the cyanophenyl group and the thiadiazole ring in this compound imparts unique chemical and physical properties that distinguish it from other similar compounds. These properties might include enhanced stability, specific reactivity, or unique biological activity.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS2/c1-8-15-16-12(19-8)18-7-11(17)14-10-4-2-9(6-13)3-5-10/h2-5H,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVWDBVULHGAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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